molecular formula C6H16Cl2N2 B1436164 (3-Methylpyrrolidin-3-yl)methanamine dihydrochloride CAS No. 1630907-02-6

(3-Methylpyrrolidin-3-yl)methanamine dihydrochloride

Cat. No.: B1436164
CAS No.: 1630907-02-6
M. Wt: 187.11 g/mol
InChI Key: BGRWIFGQJSEOGE-UHFFFAOYSA-N
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Description

(3-Methylpyrrolidin-3-yl)methanamine dihydrochloride (CAS: 1630907-02-6) is a bicyclic amine salt characterized by a pyrrolidine ring substituted with a methyl group at the 3-position and an aminomethyl side chain. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Key identifiers include:

  • Molecular formula: Likely C₇H₁₇Cl₂N₃ (inferred from analogs in and ).
  • Purity: ≥95% (as per commercial listings) .
  • Applications: Intermediate in drug discovery, particularly for ligands targeting central nervous system receptors .

Properties

IUPAC Name

(3-methylpyrrolidin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6(4-7)2-3-8-5-6;;/h8H,2-5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRWIFGQJSEOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630907-02-6
Record name (3-methylpyrrolidin-3-yl)methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpyrrolidin-3-yl)methanamine dihydrochloride typically involves the reaction of 3-methylpyrrolidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3-Methylpyrrolidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(3-Methylpyrrolidin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of biological processes and interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Methylpyrrolidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidine Derivatives with Methyl Substituents

(a) (R)-3-Methylpyrrolidine Hydrochloride (CAS: 235093-98-8)
  • Structural difference: Lacks the aminomethyl side chain.
  • Impact : Reduced hydrogen-bonding capacity and lower molecular weight (C₅H₁₂ClN vs. C₇H₁₇Cl₂N₃), leading to decreased solubility in aqueous media .
  • Applications : Chiral building block for asymmetric synthesis .
(b) 3,4-Dimethylpyrrolidine Hydrochloride (CAS: 742100-61-4)
  • Structural difference : Additional methyl group at the 4-position.
(c) Dimethyl(pyrrolidin-3-ylmethyl)amine Dihydrochloride (CAS: 208711-42-6)
  • Structural difference: Dimethylamino group replaces the primary amine on the side chain.
  • Impact : Higher lipophilicity (logP) due to alkylation, enhancing membrane permeability but reducing solubility .

Stereoisomeric Variants

(a) [(3S)-1-Methylpyrrolidin-3-yl]methanamine Dihydrochloride (CAS: 1860033-51-7)
  • Structural difference : Stereospecific 3S configuration and N-methylation.
  • Impact : Altered receptor selectivity; the S-enantiomer may exhibit higher affinity for serotonin receptors .
(b) (S)-(1-Methylpyrrolidin-2-yl)methanamine Dihydrochloride (CAS: 219320-28-2)
  • Structural difference : Methyl group at the 1-position and side chain at the 2-position.
  • Impact : Distinct conformational flexibility, influencing pharmacokinetic profiles .

Heterocyclic Analogs

(a) (3-Methylpyridin-2-yl)methanamine•HCl
  • Structural difference : Pyridine ring replaces pyrrolidine.
  • Impact : Increased aromaticity reduces basicity (pKa ~4.5 vs. ~9.5 for pyrrolidine derivatives), altering solubility and reactivity .
(b) [4-(Trifluoromethyl)pyridin-3-yl]methanamine Hydrochloride (CAS: 1185138-23-1)
  • Structural difference : Trifluoromethyl group on pyridine.
  • Impact : Enhanced metabolic stability and electron-withdrawing effects, making it resistant to oxidative degradation .

Data Table: Key Properties of (3-Methylpyrrolidin-3-yl)methanamine Dihydrochloride and Analogs

Compound Name CAS Number Molecular Formula Key Structural Feature Purity Applications
This compound 1630907-02-6 C₇H₁₇Cl₂N₃ 3-methylpyrrolidine + aminomethyl ≥95% CNS drug intermediates
(R)-3-Methylpyrrolidine hydrochloride 235093-98-8 C₅H₁₂ClN Chiral 3-methylpyrrolidine ≥95% Asymmetric synthesis
3,4-Dimethylpyrrolidine hydrochloride 742100-61-4 C₆H₁₄ClN 3,4-dimethylpyrrolidine ≥95% Steric hindrance studies
Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride 208711-42-6 C₇H₁₈Cl₂N₂ Dimethylated side chain ≥95% Lipophilic scaffolds
[(3S)-1-Methylpyrrolidin-3-yl]methanamine dihydrochloride 1860033-51-7 C₇H₁₇Cl₂N₃ 3S configuration + N-methylation ≥95% Serotonin receptor ligands

Research Findings and Trends

  • Salt Forms: Dihydrochloride salts (e.g., CAS 1630907-02-6) generally exhibit higher aqueous solubility than mono-hydrochloride analogs (e.g., CAS 120986-92-7) .
  • Stereochemistry : Enantiomers like the 3S variant (CAS 1860033-51-7) show distinct biological activities, underscoring the importance of chirality in drug design .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in CAS 1185138-23-1) enhance stability but may reduce bioavailability due to increased molecular weight .

Biological Activity

(3-Methylpyrrolidin-3-yl)methanamine dihydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring and a methanamine functional group, suggests potential interactions with various biological systems. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

  • Molecular Formula : C6H16Cl2N2
  • Molecular Weight : 187.11 g/mol
  • Structural Features : The compound features a methyl-substituted pyrrolidine ring and a primary amine group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Preliminary studies indicate that the compound may act as a ligand, modulating the activity of specific targets within biological pathways. This interaction can lead to several pharmacological effects, although detailed mechanisms remain to be fully elucidated.

Biological Activity Overview

  • Receptor Interaction : The compound has shown potential in modulating receptor activities, particularly those involved in neurotransmission and cellular signaling.
  • Enzymatic Effects : It may influence the activity of certain enzymes, contributing to its pharmacological profile.
  • Pharmacological Effects : Initial findings suggest that this compound could exhibit effects such as:
    • Antiproliferative activity against specific cancer cell lines.
    • Modulation of neurotransmitter systems.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits selective antiproliferative effects against various cancer cell lines. For instance, it was noted to have a significant impact on MDA-MB-453 cells, which model a subtype of triple-negative breast cancer (TNBC) .
  • Neurotransmitter Modulation : Research indicates that the compound may interact with nicotinic acetylcholine receptors, potentially influencing dopaminergic and serotonergic pathways . This suggests its utility in addressing neurological disorders.

Summary of Biological Activities

Activity TypeDescription
AntiproliferativeSelective inhibition of cancer cell growth, particularly in TNBC models
Neurotransmitter ModulationInteraction with nicotinic receptors affecting dopamine and serotonin levels
Enzymatic InteractionPotential modulation of enzyme activities related to neurotransmission

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 3-methylpyrrolidine with formaldehyde and hydrogen chloride. This synthetic pathway allows for the production of the compound in a controlled manner, facilitating its use in research applications .

Applications in Research

  • Medicinal Chemistry : As a building block for drug development targeting various diseases.
  • Biological Studies : Used to elucidate mechanisms underlying receptor interactions and enzyme activities.
  • Industrial Uses : Employed in synthesizing specialty chemicals and materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methylpyrrolidin-3-yl)methanamine dihydrochloride
Reactant of Route 2
(3-Methylpyrrolidin-3-yl)methanamine dihydrochloride

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